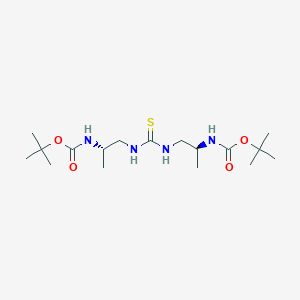

di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is a synthetic compound characterized by its unique molecular structure. It contains two tert-butyl groups, two stereocenters, and a thiocarbonyl group, making it a compound of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate typically involves the following steps:

Starting Materials: : The synthesis starts with appropriate starting materials such as tert-butyl isocyanate, (S)-propan-1,2-diamine, and thiophosgene.

Reaction Conditions: : The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or unwanted side reactions.

Step-by-Step Synthesis

Step 1: : (S)-Propan-1,2-diamine reacts with thiophosgene to form the intermediate thiocarbonyl compound.

Step 2: : The intermediate compound is then treated with tert-butyl isocyanate to yield the final product, this compound.

Industrial Production Methods

While industrial production methods may vary, they generally follow the outlined synthetic steps on a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly.

化学反応の分析

Types of Reactions

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:

Oxidation: : It can be oxidized to produce various oxidized derivatives.

Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.

Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.

科学的研究の応用

Chemistry

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactivity with amino groups.

Medicine

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiocarbonyl or carbamate groups.

Industry

Industrially, it finds applications in the production of specialty chemicals and as an intermediate in manufacturing advanced materials.

作用機序

Molecular Targets and Pathways

The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.

類似化合物との比較

Similar Compounds

Di-tert-Butyl dicarbonate (Boc2O): : Similar protecting group but lacks thiocarbonyl functionality.

Thiophosgene (CSCl2): : Contains a thiocarbonyl group but is more reactive and used primarily as a reagent.

tert-Butyl isocyanate (t-BuNCO): : Shares the tert-butyl carbamate group but without the thiocarbonyl feature.

Uniqueness

The uniqueness of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate lies in its dual functionality, combining the reactivity of both carbamate and thiocarbonyl groups. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological and industrial applications.

There you have it! Hope this covers all your bases. Anything else you’d like to know?

生物活性

Di-tert-butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate, also referred to as Di-BOC, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications as a protecting agent for amino groups and its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Di-BOC has the following chemical structure:

- Molecular Formula : C₁₆H₃₃N₃O₄

- Molecular Weight : 331.45 g/mol

- CAS Number : 82409-02-7

- Boiling Point : Not specified

The compound features two tert-butyl carbamate groups linked via a thiocarbonyl bis(azanediyl) moiety. This structure is crucial for its biological activity, particularly in the context of protecting amino groups during chemical synthesis.

The primary mechanism of action for di-BOC involves the protection of amine functionalities in various substrates. The tert-butoxycarbonyl (Boc) group provides stability to amines during synthetic procedures, allowing for selective reactions without unwanted side reactions. The cleavage of the Boc group can be achieved under mild acidic conditions, making it a versatile protecting group in organic synthesis.

1. Protecting Agent in Organic Synthesis

Di-BOC is widely recognized as an effective protecting agent for amino groups in the synthesis of peptides and other nitrogen-containing compounds. Its ability to form stable derivatives allows for the selective modification of other functional groups without affecting the amino group. Research has shown that di-BOC can be utilized effectively in the synthesis of dipeptides, enhancing yields and selectivity ( ).

2. Toxicity and Safety Profile

While di-BOC is useful in synthetic applications, it is also important to consider its toxicity profile. The compound has been classified as harmful if swallowed or if it comes into contact with skin ( ). Safety data sheets recommend handling it with care to avoid exposure.

3. Case Studies and Research Findings

Several studies have explored the biological activity of di-BOC:

- Study on Dipeptide Synthesis : A study demonstrated that di-BOC could serve both as a protecting and activating group in the synthesis of dipeptides, showcasing its dual functionality in synthetic chemistry ( ).

- Catalytic Applications : Research indicated that di-BOC could be used in conjunction with various catalysts to enhance reaction efficiency and selectivity in organic transformations ( ).

Data Table: Summary of Biological Activity Studies

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXXKNCBBHKRKS-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。